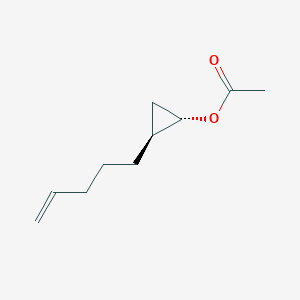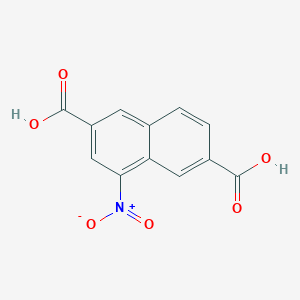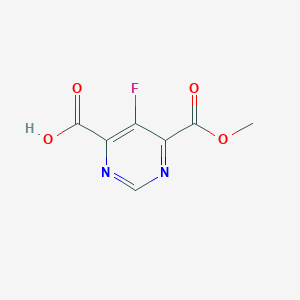
5-Fluoro-6-(methoxycarbonyl)pyrimidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-6-(methoxycarbonyl)pyrimidine-4-carboxylic acid: is a fluorinated pyrimidine derivative Pyrimidines are a class of heterocyclic aromatic organic compounds similar to pyridine
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-6-(methoxycarbonyl)pyrimidine-4-carboxylic acid typically involves the fluorination of a pyrimidine precursor. One common method is the nucleophilic substitution reaction where a fluorine atom is introduced into the pyrimidine ring. The reaction conditions often involve the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 5-Fluoro-6-(methoxycarbonyl)pyrimidine-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of fluorinated compounds, which often exhibit unique chemical and physical properties.
Biology: In biological research, this compound can be used to study the effects of fluorinated pyrimidines on cellular processes. Its incorporation into nucleic acids can help elucidate mechanisms of action and resistance in various biological systems.
Medicine: In medicinal chemistry, fluorinated pyrimidines are explored for their potential as antiviral and anticancer agents. The presence of the fluorine atom can enhance the bioavailability and metabolic stability of the compound, making it a promising candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mecanismo De Acción
The mechanism of action of 5-Fluoro-6-(methoxycarbonyl)pyrimidine-4-carboxylic acid involves its incorporation into nucleic acids, where it can interfere with nucleoside metabolism. This interference can lead to the inhibition of DNA and RNA synthesis, resulting in cytotoxicity and cell death. The compound targets enzymes involved in nucleic acid synthesis, such as thymidylate synthase, and disrupts the normal cellular processes.
Comparación Con Compuestos Similares
5-Fluorouracil: A widely used anticancer drug that also incorporates into nucleic acids and inhibits thymidylate synthase.
6-Fluoropyrimidine: Another fluorinated pyrimidine with similar chemical properties but different biological activities.
5-Fluoro-2’-deoxyuridine: A nucleoside analog used in cancer treatment, similar in structure and function to 5-Fluoro-6-(methoxycarbonyl)pyrimidine-4-carboxylic acid.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C7H5FN2O4 |
|---|---|
Peso molecular |
200.12 g/mol |
Nombre IUPAC |
5-fluoro-6-methoxycarbonylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C7H5FN2O4/c1-14-7(13)5-3(8)4(6(11)12)9-2-10-5/h2H,1H3,(H,11,12) |
Clave InChI |
MTGQXGCGAKLDQT-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=NC=NC(=C1F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


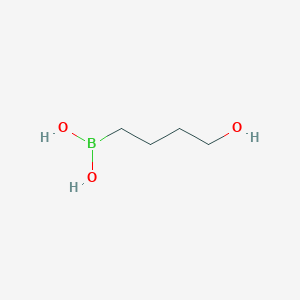
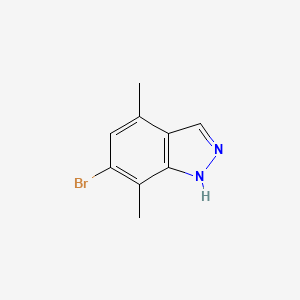
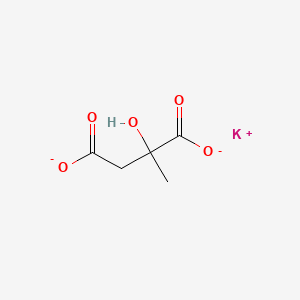

![1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)ethan-1-amine](/img/structure/B15052753.png)
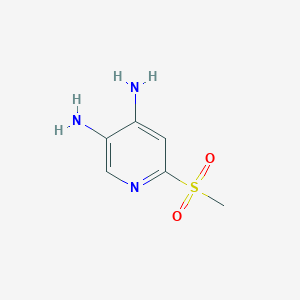
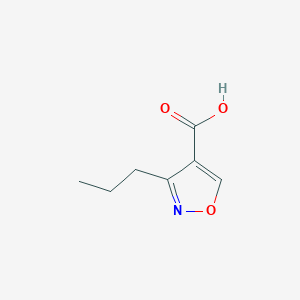
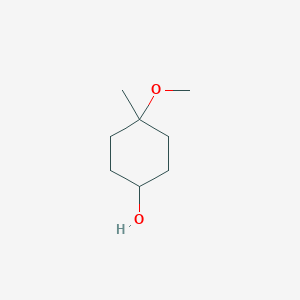
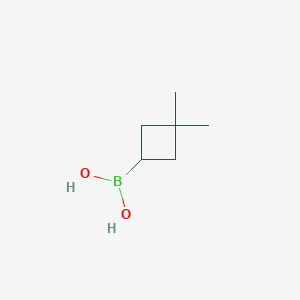

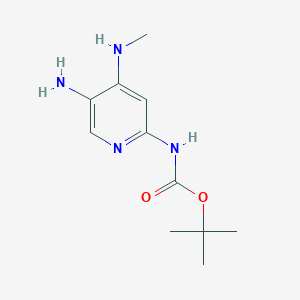
![5-fluoro-4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15052794.png)
